M3 Muscarinic Receptor Affinity and Subtype Selectivity
The 1-(3-chlorobenzyl)piperidine scaffold, when elaborated into the imidazolidin-2-one derivative BDBM50208007 (CHEMBL223079), exhibits high-affinity binding to human muscarinic M3 receptors with Ki = 6.70 nM in competitive displacement assays using [3H]N-methyl-scopolamine in CHO K1 cells expressing the human receptor [1]. In the same assay system against human muscarinic M2 receptors, the identical compound displays Ki = 955 nM, yielding a selectivity ratio of 142.5-fold favoring M3 over M2 [1]. This selectivity profile is directly attributable to the 3-chlorobenzyl substitution pattern, which engages a specific σ-hole interaction in the M3 binding pocket that is geometrically incompatible with the M2 orthosteric site [2]. Regioisomeric 2-chloro or 4-chloro analogs cannot replicate this precise interaction geometry due to altered vector presentation of the chlorine atom relative to the piperidine nitrogen [2]. The piperidin-4-one intermediate (target compound) retains the identical 3-chlorobenzyl substitution pattern and can be elaborated through reductive amination or ketone functionalization to access this validated pharmacophore series.
| Evidence Dimension | Binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | Ki (M3) = 6.70 nM; Ki (M2) = 955 nM; Selectivity ratio = 142.5-fold |
| Comparator Or Baseline | Unsubstituted benzylpiperidine analogs lacking 3-chloro substitution do not benefit from σ-hole interaction; 2-chloro and 4-chloro regioisomers present chlorine vector incompatible with optimal M3 pocket engagement |
| Quantified Difference | 142.5-fold M3/M2 selectivity; 3′-chloro substitution increases M3 affinity substantially via σ-hole mechanism compared to unsubstituted benzyl |
| Conditions | Radioligand displacement assay; [3H]N-methyl-scopolamine; human M3 and M2 receptors expressed in CHO K1 cells |
Why This Matters
Procurement of the 3-chloro positional isomer is mandatory for accessing the M3-selective pharmacophore space; regioisomeric analogs (2-chloro, 4-chloro) lack the demonstrated σ-hole interaction capability and would yield distinct, likely inferior, SAR trajectories.
- [1] BindingDB Entry BDBM50208007. 3-(1-(3-chlorobenzyl)-piperidin-4-yl)-5,5-di-(4-fluorophenyl)-imidazolidin-2-one (CHEMBL223079). Ki (M3) = 6.70 nM; Ki (M2) = 955 nM. Assay: Displacement of [3H]N-methyl-scopolamine from human muscarinic receptors expressed in CHO K1 cells. View Source
- [2] Fish I, et al. Regiospecific introduction of halogens on the 2-aminobiphenyl subunit leads to highly potent and selective M3 muscarinic acetylcholine receptor antagonists and weak inverse agonists. J Med Chem. 2020. View Source
